4,6-Dichlorothieno[2,3-b]pyridine
Overview
Description
4,6-Dichlorothieno[2,3-b]pyridine is a chemical compound with the molecular formula C7H3Cl2NS . It is a solid substance with a molecular weight of 205.09 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H4Cl2NS/c8-5-3-6(9)10-7-4(5)1-2-11-7/h1-3,11H . The Canonical SMILES representation is: C1=CSC2=C1C(=CC(=N2)Cl)Cl .
Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 205.09 . Its exact mass and monoisotopic mass are 202.9363257 g/mol . It has a topological polar surface area of 41.1 Ų .
Scientific Research Applications
Synthesis of Novel Compounds
4,6-Dichlorothieno[2,3-b]pyridine serves as a versatile building block in synthetic chemistry for the creation of complex molecules. It has been utilized in the efficient synthesis of 4-O- and C-substituted-7-azaindoles through nucleophilic displacement reactions, demonstrating its utility in creating structurally diverse derivatives (Figueroa‐Pérez et al., 2006). Furthermore, the compound has facilitated the targeted synthesis of formylated chlorothieno[2,3-b]pyridine derivatives, showcasing its role in producing compounds not accessible through other methods (Abdelwahab et al., 2017).
Applications in Dyeing and Semiconducting Materials
Research has explored the use of this compound derivatives in the synthesis of disperse dyes for polyester fibers, highlighting its potential in the textile industry (Yuh-Wen Ho, 2005). Moreover, novel nitrogen-embedded small molecules derived from this compound have been studied for their optical, electrochemical properties, and carrier transport properties, indicating its significance in the development of n-channel semiconducting materials (Zhou et al., 2019).
Role in Drug Discovery Research
This compound has also been identified as a key building block in drug discovery research. Its regioselective bromination has been described, demonstrating the compound's potential as a precursor for the synthesis of various drug candidates (Lucas et al., 2015). This highlights the compound's versatility and utility in creating pharmacologically relevant structures.
Safety and Hazards
properties
IUPAC Name |
4,6-dichlorothieno[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-5-3-6(9)10-7-4(5)1-2-11-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMURQZNFGBWAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=CC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541861 | |
Record name | 4,6-Dichlorothieno[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99429-80-8 | |
Record name | 4,6-Dichlorothieno[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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